molecular formula C7H10N2S B6226256 6-(propan-2-yl)pyridazine-3-thiol CAS No. 1699510-29-6

6-(propan-2-yl)pyridazine-3-thiol

Cat. No.: B6226256
CAS No.: 1699510-29-6
M. Wt: 154.2
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Description

6-(propan-2-yl)pyridazine-3-thiol is a heterocyclic compound containing a pyridazine ring substituted with a propan-2-yl group and a thiol group. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(propan-2-yl)pyridazine-3-thiol typically involves the reaction of pyridazine derivatives with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of pyridazine-3-thiol with isopropyl halides in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-(propan-2-yl)pyridazine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Thioethers.

Scientific Research Applications

6-(propan-2-yl)pyridazine-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(propan-2-yl)pyridazine-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. The pyridazine ring can interact with nucleic acids or other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(propan-2-yl)pyridazine-3-thiol is unique due to the presence of both a propan-2-yl group and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in medicinal chemistry and industrial processes .

Properties

CAS No.

1699510-29-6

Molecular Formula

C7H10N2S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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